molecular formula C7H2F6 B039297 2,4,5-Trifluorobenzotrifluoride CAS No. 112290-07-0

2,4,5-Trifluorobenzotrifluoride

Cat. No. B039297
M. Wt: 200.08 g/mol
InChI Key: NNHFUVFJLYJMFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4,5-trifluorobenzotrifluoride derivatives involves advanced techniques such as continuous flow synthesis and Grignard exchange reactions. For instance, the continuous flow synthesis of 2,4,5-trifluorobenzoic acid, a related compound, has been achieved through a microflow process involving the generation of an aryl-Grignard reagent followed by carboxylation with CO2, demonstrating the importance of 2,4,5-trifluorobenzotrifluoride derivatives in synthetic chemistry (Deng et al., 2015).

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds, including 2,4,5-trifluorobenzotrifluoride derivatives, is characterized by significant deviations from standard geometries due to the presence of fluorine atoms. These deviations impact the compound's reactivity and physical properties. Electron diffraction studies and ab initio calculations on related fluorinated benzene derivatives, such as 1,2,4,5-tetrafluorobenzene, provide insights into the slight deviations from D6h symmetry and the uniformity of C-C bond lengths in these structures (Schei et al., 1984).

Chemical Reactions and Properties

2,4,5-Trifluorobenzotrifluoride derivatives participate in diverse chemical reactions, including nucleophilic 5-endo-trig cyclizations, highlighting their utility in synthesizing fluorinated heterocycles and carbocycles. These reactions underscore the versatility of fluorinated compounds in accessing a wide range of structurally complex and functionally rich molecules (Ichikawa et al., 2008).

Physical Properties Analysis

Fluorinated compounds, including 2,4,5-trifluorobenzotrifluoride derivatives, exhibit unique physical properties due to the presence of fluorine atoms. These properties include enhanced solubility in organic solvents and lower dielectric constants, which are beneficial for applications in materials science and electronics. For instance, fluorinated polyimides derived from trifluoromethyl-containing aromatic diamines demonstrate improved optical transparency, solubility, and lower moisture adsorption compared to non-fluorinated analogs (Yang et al., 2004).

Chemical Properties Analysis

The chemical properties of 2,4,5-trifluorobenzotrifluoride derivatives are influenced by the electron-withdrawing nature of fluorine atoms, which affect the compound's reactivity towards nucleophilic substitution and electrophilic addition reactions. This reactivity pattern is essential for the synthesis of various fluorinated organic compounds, including pharmaceuticals and agrochemicals. The synthesis and reactivity of fluorinated polyimides, for example, highlight the impact of fluorination on improving material properties such as solubility and thermal stability (Chen et al., 2020).

Scientific Research Applications

Application in Organic Syntheses

  • Summary of the Application : 2,4,5-Trifluorobenzotrifluoride is used as an intermediate in organic syntheses . An intermediate is a substance produced during the reaction, which further reacts to give the desired product. In this case, 2,4,5-Trifluorobenzotrifluoride is used to synthesize other organic compounds.
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Unfortunately, the source does not provide specific technical details or parameters for these procedures .

I also found information about the use of 2,4,5-Trifluorobenzoic Acid, which is synthesized from tetrachlorophthalic anhydride via hydrolysis, fluorination, and decarboxylation, respectively . This compound is an important fine chemical intermediate for pharmaceuticals, agrichemicals, and polymers .

Use in Chemical Synthesis

  • Summary of the Application : 2,4,5-Trifluorobenzotrifluoride is often used in chemical synthesis as a building block or intermediate . It can be used to create a variety of other compounds, depending on the specific reactions it is involved in .
  • Methods of Application or Experimental Procedures : The methods of application or experimental procedures would depend on the specific synthesis being performed. Unfortunately, the source does not provide specific technical details or parameters for these procedures .

Use in Ammonia Reaction

  • Summary of the Application : 2,4,5-Trifluorobenzotrifluoride can react with ammonia in tetrahydrofuran to produce 2,5-difluoro-4-aminobenzotrifluoride .
  • Methods of Application or Experimental Procedures : 225 g of 2,4,5-trifluorobenzotrifluoride in 600 ml of tetrahydrofuran were initially introduced into an autoclave and it was pressurized using 100 ml of liquid ammonia. The mixture was heated at 140° C. for 8 hours with stirring at 400 rpm and then cooled to 20° C. After releasing the pressure of the unused ammonia, the batch was distilled .
  • Summary of the Results or Outcomes : 37 g of 4,5-difluoro-2-aminobenzotrifluoride were obtained in the forerun. The main amount distilled at 78° C./18 mbar and is, according to NMR spectroscopic findings, 2,5-difluoro-4-amino-benzotrifluoride (nD20: 1.4560) having a yield of 154 g .

Use in Synthesis of 2,4,5-Trifluorobenzoic Acid

  • Summary of the Application : 2,4,5-Trifluorobenzotrifluoride can be used in the synthesis of 2,4,5-Trifluorobenzoic Acid . This compound is an important fine chemical intermediate for pharmaceuticals, agrichemicals, and polymers .
  • Methods of Application or Experimental Procedures : The synthesis of 2,4,5-Trifluorobenzoic Acid from tetrachlorophthalic anhydride involves hydrolysis, fluorination, and decarboxylation . The specific methods of application or experimental procedures would depend on the particular synthesis being performed .

Safety And Hazards

2,4,5-Trifluorobenzotrifluoride is associated with several hazards. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also a highly flammable liquid and vapor .

properties

IUPAC Name

1,2,4-trifluoro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F6/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHFUVFJLYJMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50556340
Record name 1,2,4-Trifluoro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trifluorobenzotrifluoride

CAS RN

112290-07-0
Record name 1,2,4-Trifluoro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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